(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with an isoindoline ring, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-13(25-12-15-4-2-3-5-17(15)21(25)27)20(26)23-9-8-14-11-24-19-7-6-16(22)10-18(14)19/h2-7,10-11,13,24H,8-9,12H2,1H3,(H,23,26)/t13-/m0/s1 |
InChI Key |
UOFFRFXGPQTNHU-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Chain: The chlorinated indole is reacted with an appropriate alkylating agent to introduce the ethyl chain at the 3-position.
Formation of the Isoindoline Ring: The isoindoline ring is synthesized separately through the reduction of phthalimide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The isoindoline ring can be reduced to form dihydroisoindoline derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid derivatives: Similar in structure but with different functional groups.
Dihydroisoindoline derivatives: Similar in structure but with different degrees of saturation.
Uniqueness
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to its combination of an indole moiety with an isoindoline ring, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
